2-chloro-N-(3-hydroxypropyl)propanamide

説明

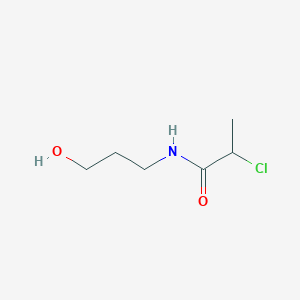

Structure

3D Structure

特性

IUPAC Name |

2-chloro-N-(3-hydroxypropyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO2/c1-5(7)6(10)8-3-2-4-9/h5,9H,2-4H2,1H3,(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRQQYFJZCMXHHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Targeted Covalent Engagement via Low-Reactivity Electrophiles: The Mechanism of Action of 2-chloro-N-(3-hydroxypropyl)propanamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Mechanistic Guide

Introduction: The Strategic Shift in Covalent Pharmacology

In modern drug discovery, the design of targeted covalent inhibitors (TCIs) has evolved from utilizing highly reactive, indiscriminate electrophiles to deploying sterically tuned, low-reactivity warheads. This paradigm shift minimizes off-target toxicity and prevents the rapid depletion of the drug by intracellular antioxidants like glutathione (GSH).

2-chloro-N-(3-hydroxypropyl)propanamide represents a highly specialized class of these modern TCIs. By combining a flexible hydrogen-bonding recognition motif with a sterically hindered 2-chloropropionamide warhead, this molecule achieves exceptional kinome and proteome selectivity. This whitepaper deconstructs its mechanism of action (MoA), detailing the chemical kinetics, structural rationale, and the self-validating analytical workflows required to prove its covalent target engagement in vitro and in vivo.

Molecular Anatomy and Causal Reactivity

The efficacy and selectivity of 2-chloro-N-(3-hydroxypropyl)propanamide are entirely dictated by its bipartite structural design. Understanding the causality behind these structural features is critical for downstream probe optimization.

The Recognition Motif: N-(3-hydroxypropyl)

The N-(3-hydroxypropyl) chain serves as the thermodynamic anchor. The terminal hydroxyl group is a versatile pharmacophore capable of acting as both a hydrogen bond donor and acceptor[1].

-

Causality in Design: The three-carbon alkyl linker provides optimal rotational degrees of freedom, allowing the hydroxyl group to probe the target protein's binding pocket for solvent-exposed polar residues (e.g., Asp, Glu)[1]. This initial non-covalent interaction establishes a high residence time, which is an absolute prerequisite for the subsequent slow covalent step.

The Electrophilic Warhead: 2-Chloropropionamide

Unlike standard unbranched chloroacetamides, the 2-chloropropionamide moiety features an α -methyl group adjacent to the electrophilic carbon[2].

-

Causality in Design: This methyl group introduces significant steric hindrance. In the context of an SN2 nucleophilic substitution, the incoming thiolate (from a target cysteine) must approach at a strict 180° angle relative to the leaving chloride ion. The α -methyl group narrows this acceptable trajectory (the Bürgi-Dunitz angle equivalent for SN2 ), drastically raising the activation energy ( Ea )[2]. Consequently, the warhead remains inert to generic cellular nucleophiles and will only react with a hyper-reactive cysteine that is perfectly oriented by the protein's binding pocket[3].

Mechanism of Action: The Kinetic Pathway

The MoA follows a classic two-step kinetic model for targeted covalent inhibitors:

-

Reversible Association ( KI ): The molecule first binds non-covalently to the target protein, driven by the N-(3-hydroxypropyl) group. This is defined by the dissociation constant KI=k−1/k1 .

-

Proximity-Driven Alkylation ( kinact ): Once anchored, the spatial proximity forces the target's nucleophilic cysteine thiolate ( Cys−S− ) into the narrow reaction cone of the α -carbon. The thiolate executes an SN2 attack, displacing the chloride ion and forming an irreversible thioether bond.

Fig 1: Two-step kinetic pathway of covalent target engagement via SN2 displacement.

Quantitative Benchmarking

To contextualize the value of the 2-chloropropionamide warhead, we must benchmark its intrinsic reactivity against other standard electrophiles. The table below summarizes the kinetic profiles, demonstrating why this scaffold is superior for minimizing off-target toxicity[2].

Table 1: Kinetic and Reactivity Benchmarking of Electrophilic Warheads

| Warhead Class | Structural Feature | Intrinsic Reactivity (GSH t1/2 ) | Target Selectivity | Primary Mechanism |

| Chloroacetamide | Unbranched α -halo | < 2 hours | Low-Moderate | Fast SN2 |

| Acrylamide | α,β -unsaturated carbonyl | 2 - 12 hours | High | Michael Addition |

| 2-Chloropropionamide | α -methyl branched | > 24 hours | Very High | Sterically Hindered SN2 |

Self-Validating Experimental Workflows

To rigorously prove the MoA of 2-chloro-N-(3-hydroxypropyl)propanamide, researchers must employ a self-validating chemoproteomic workflow. A single binding assay is insufficient; causality must be proven by decoupling non-covalent affinity from covalent reactivity[4].

Protocol: Chemoproteomic Validation of Covalent Engagement

Step 1: Recombinant Protein Incubation & Control Selection

-

Action: Incubate the target proteome with 2-chloro-N-(3-hydroxypropyl)propanamide (10 μ M) for 2 hours at 37°C.

-

Causality & Validation: Run a parallel assay using a non-electrophilic control (e.g., replacing the chlorine atom with a hydrogen to form an isobutyramide). If the biological effect persists with the control, the MoA is purely driven by reversible affinity ( KI ), not covalent engagement ( kinact ).

Step 2: Competitive Chasing (The Self-Validation Checkpoint)

-

Action: Following Step 1, pulse the proteome with a broad-spectrum reactive probe (e.g., Iodoacetamide-alkyne, 50 μ M) for 1 hour. Perform CuAAC (Click Chemistry) to attach a fluorophore, then run on SDS-PAGE.

-

Causality & Validation: If our compound successfully and selectively formed a covalent bond with the target cysteine, it will sterically block the iodoacetamide-alkyne from reacting. This results in a quantifiable loss of fluorescent signal at the target protein's molecular weight. This competitive format eliminates false positives[4].

Step 3: LC-MS/MS Peptide Mapping

-

Action: Trypsinize the protein complex and analyze via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Causality & Validation: We bioinformatically search for a highly specific mass shift. The intact compound has a monoisotopic mass of ~165.05 Da. During the SN2 reaction, HCl (35.98 Da) is lost as the leaving group. Therefore, the algorithm must identify a precise +129.08 Da mass shift localized strictly to the target cysteine residue, confirming 1:1 stoichiometry.

Fig 2: Self-validating chemoproteomic workflow for verifying site-specific covalent modification.

Conclusion

2-chloro-N-(3-hydroxypropyl)propanamide exemplifies the precision required in modern covalent drug design. By leveraging the steric hindrance of the 2-chloropropionamide warhead, it suppresses indiscriminate background reactivity, relying entirely on the N-(3-hydroxypropyl) moiety to drive proximity-induced SN2 alkylation. When validated through rigorous, competitive chemoproteomic workflows, compounds of this class offer a highly reliable framework for developing irreversible chemical probes and next-generation therapeutics.

References

-

Title: 2-Chloropropionamide As a Low-Reactivity Electrophile for Irreversible Small-Molecule Probe Identification Source: ACS Chemical Biology (2017) URL: [Link]

-

Title: Targeting a Therapy-Resistant Cancer Cell State Using Masked Electrophiles as GPX4 Inhibitors Source: bioRxiv (2018) URL: [Link]

Sources

An In-depth Technical Guide to 2-chloro-N-(3-hydroxypropyl)propanamide: Structure, Properties, and Synthetic Pathways

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

2-chloro-N-(3-hydroxypropyl)propanamide is a bifunctional organic molecule of significant interest as a versatile intermediate in synthetic chemistry, particularly in the design and development of novel pharmaceutical agents and functionalized materials. Its structure incorporates a reactive α-chloro amide moiety and a primary alcohol, offering multiple avenues for chemical modification. This guide provides a comprehensive overview of its chemical structure, predicted physicochemical properties, a detailed protocol for its synthesis, and a discussion of its potential applications in research and drug discovery.

Chemical Structure and Physicochemical Properties

2-chloro-N-(3-hydroxypropyl)propanamide is a secondary amide characterized by a propyl group, substituted with a hydroxyl group at the 3-position, attached to the nitrogen of a 2-chloropropanamide.[1][2][3] The presence of both a chlorine atom alpha to the carbonyl group and a terminal hydroxyl group makes it a valuable bifunctional building block.

The physical and chemical properties of amides are largely dictated by the polar nature of the amide group and its capacity for hydrogen bonding.[1] Primary and secondary amides exhibit high boiling and melting points due to strong intermolecular hydrogen bonding.[4] The hydroxyl group in 2-chloro-N-(3-hydroxypropyl)propanamide further contributes to these properties through additional hydrogen bonding.[5][6] Consequently, this compound is expected to be a solid at room temperature and possess good solubility in water and other polar solvents.[3][7]

The reactivity of 2-chloro-N-(3-hydroxypropyl)propanamide is governed by its three main functional components: the secondary amide, the α-chloro group, and the primary alcohol. The amide linkage is relatively stable but can be hydrolyzed under acidic or basic conditions.[8] The chlorine atom at the α-position is susceptible to nucleophilic substitution reactions, providing a convenient handle for further molecular elaboration.[9] The primary alcohol can undergo typical reactions such as oxidation, esterification, and etherification.

A summary of the predicted physicochemical properties is presented in Table 1.

| Property | Predicted Value/Characteristic | Rationale/Source |

| Molecular Formula | C₆H₁₂ClNO₂ | Deduced from structure |

| Molecular Weight | 165.62 g/mol | Calculated from formula |

| Appearance | White to off-white crystalline solid | Based on properties of similar amides[10] |

| Melting Point | Relatively high | Due to strong intermolecular hydrogen bonding from amide and hydroxyl groups[1][4] |

| Boiling Point | High | Due to strong intermolecular hydrogen bonding[5][6] |

| Solubility | Soluble in water and polar organic solvents | Polarity of amide and hydroxyl groups allows for hydrogen bonding with water[3][7] |

| Reactivity | - Susceptible to nucleophilic attack at the α-carbon- Amide hydrolysis under strong acid/base- Alcohol can be oxidized or derivatized | Presence of α-chloro, amide, and alcohol functionalities[8][9] |

Table 1: Predicted Physicochemical Properties of 2-chloro-N-(3-hydroxypropyl)propanamide

Caption: Chemical structure of 2-chloro-N-(3-hydroxypropyl)propanamide.

Proposed Synthesis

A reliable and straightforward method for the synthesis of N-substituted amides is the reaction of an acyl chloride with a primary amine.[11][12] In this case, 2-chloro-N-(3-hydroxypropyl)propanamide can be synthesized by the acylation of 3-amino-1-propanol with 2-chloropropionyl chloride.[13][14] The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Proposed synthesis workflow for 2-chloro-N-(3-hydroxypropyl)propanamide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-amino-1-propanol (1.0 equivalent) and a suitable base such as triethylamine (1.1 equivalents) in an appropriate anhydrous solvent like dichloromethane or tetrahydrofuran.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 2-chloropropionyl chloride (1.0 equivalent) in the same solvent to the cooled reaction mixture via the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography.

-

Workup: Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Isolation: Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 2-chloro-N-(3-hydroxypropyl)propanamide.

Spectroscopic Characterization (Predicted)

The structure of 2-chloro-N-(3-hydroxypropyl)propanamide can be confirmed using standard spectroscopic techniques. The predicted key features of its NMR and IR spectra are outlined below.

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for each non-equivalent proton.[15] The chemical shifts will be influenced by the neighboring functional groups. Due to restricted rotation around the C-N amide bond, some signals may appear broadened or as multiple peaks.[16][17]

-

N-H proton: A broad singlet or triplet (depending on solvent and concentration) in the region of 6.0-8.0 ppm.

-

-CH(Cl)- proton: A quartet in the region of 4.0-4.5 ppm, split by the adjacent methyl protons.

-

-CH3 protons: A doublet in the region of 1.5-1.8 ppm, split by the methine proton.

-

-N-CH2- protons: A triplet in the region of 3.2-3.6 ppm, coupled to the adjacent methylene protons.

-

-CH2-CH2OH protons: A pentet or multiplet in the region of 1.7-2.0 ppm.

-

-CH2-OH protons: A triplet in the region of 3.5-3.8 ppm, coupled to the adjacent methylene protons.

-

O-H proton: A broad singlet, the chemical shift of which is dependent on concentration and solvent.

13C NMR Spectroscopy

The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.

-

Carbonyl carbon (-C=O): A signal in the downfield region of 165-175 ppm.

-

-CH(Cl)- carbon: A signal in the region of 50-60 ppm.

-

-CH3 carbon: A signal in the region of 20-25 ppm.

-

-N-CH2- carbon: A signal in the region of 35-45 ppm.

-

-CH2-CH2OH carbon: A signal in the region of 30-35 ppm.

-

-CH2-OH carbon: A signal in the region of 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the amide and hydroxyl functional groups.[18][19][20]

-

N-H stretch: A single, sharp to moderately broad band around 3300-3500 cm-1.[21]

-

O-H stretch: A broad band in the region of 3200-3600 cm-1.

-

C=O stretch (Amide I band): A strong, sharp absorption band around 1630-1680 cm-1.[22]

-

N-H bend (Amide II band): A band in the region of 1510-1570 cm-1.[21]

-

C-N stretch: An absorption in the region of 1200-1400 cm-1.

-

C-Cl stretch: A band in the region of 600-800 cm-1.

Potential Applications and Research Directions

The bifunctional nature of 2-chloro-N-(3-hydroxypropyl)propanamide makes it a valuable intermediate in organic synthesis with potential applications in drug discovery and materials science.

-

Pharmaceutical Scaffolding: Amide-containing molecules are prevalent in pharmaceuticals due to their metabolic stability and ability to form hydrogen bonds with biological targets.[23][24] The α-chloro group can be displaced by various nucleophiles to introduce new functional groups, allowing for the creation of libraries of compounds for biological screening.[25][26] The hydroxyl group provides a site for further derivatization, such as the attachment of solubilizing groups or linkers for conjugation to other molecules.[27]

-

Peptidomimetics: The α-chloro amide moiety can serve as a precursor for α-amino amides, which are building blocks for peptides and peptidomimetics.[28] These structures are of great interest in the development of enzyme inhibitors and other therapeutic agents.

-

Functional Polymers and Materials: The hydroxyl group can be used to incorporate this molecule into polymer backbones through esterification or etherification, leading to functional materials with tailored properties. The pendant chloro-amide side chain can then be further modified post-polymerization.

-

Pro-drug Design: The hydroxyl group can be esterified with a drug molecule, creating a pro-drug that can be enzymatically cleaved in vivo to release the active agent. The amide portion of the molecule can be designed to influence the pharmacokinetic properties of the pro-drug.

Safety and Handling

While specific toxicity data for 2-chloro-N-(3-hydroxypropyl)propanamide is not available, it should be handled with the care appropriate for a reactive, chlorinated organic compound. Based on structurally related α-chloroamides, it is likely to be an irritant to the skin, eyes, and respiratory tract.[9] It may also be harmful if swallowed or absorbed through the skin.

Recommended safety precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

2-chloro-N-(3-hydroxypropyl)propanamide is a promising bifunctional molecule with significant potential as a versatile building block in organic synthesis. Its combination of a reactive α-chloro amide and a primary alcohol offers numerous opportunities for the development of novel pharmaceuticals, functional materials, and other high-value chemical entities. This guide provides a foundational understanding of its structure, properties, and synthesis to aid researchers in harnessing its synthetic utility.

References

-

Fiveable. N-substituted amides Definition - Organic Chemistry II Key... [Link]

-

Physical Properties of Primary Alcohols. [Link]

-

Chemistry LibreTexts. 15.15: Physical Properties of Amides. [Link]

-

Fiveable. Secondary amide: Organic Chemistry II Study Guide. [Link]

-

Chemistry LibreTexts. 24.1: Structural, Physical, and Spectral Characteristics of Amides. [Link]

-

Exploring the Versatile Applications of Amides in Modern Chemistry and Industry. [Link]

-

Science Ready. Amides - Organic Chemistry. [Link]

-

Grokipedia. Propanamide. [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

-

Chemistry LibreTexts. 2.13: 2.41 Properties of Alcohols. [Link]

-

Allen. Amido vs Amide : Structure, Classification, Properties & Key Differences. [Link]

-

The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

-

On the Formation and 1H NMR-spectroscopic Characterization of N,N-Diaryl-substituted Formamide Chlorides. [Link]

-

Pearson. How would you expect the IR and ¹H NMR spectra for propanamide an... [Link]

-

BYJU'S. The physical and chemical properties of alcohols are mainly due to the presence of hydroxyl group. [Link]

-

Doc Brown. Advanced Organic Chemistry: Infrared spectrum of propanamide. [Link]

-

Infrared spectroscopic studies of amides and anilides. [Link]

-

Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PMC. [Link]

-

an introduction to alcohols - Chemguide. [Link]

-

Ellesmere OCR A level Chemistry - 4.2.1 (a) Physical Properties of Alcohols. [Link]

-

Organic Chemistry Portal. Amide synthesis by acylation. [Link]

-

Patsnap Eureka. Innovative Uses of Amide Chains in Drug Delivery Systems. [Link]

-

Fiveable. N-substituted Amides Definition - Organic Chemistry Key... [Link]

-

Doc Brown's Chemistry. Interpreting the - H-1 hydrogen-1 (proton) NMR spectrum of propanamide. [Link]

-

Journal of the American Chemical Society. Amide I′−II′ 2D IR Spectroscopy Provides Enhanced Protein Secondary Structural Sensitivity. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. [Link]

-

Reductive Functionalization of Amides in Synthesis and for Modification of Bioactive Compounds - PMC. [Link]

-

PubChem. Propanamide, 2,2,3,3,3-pentafluoro- | C3H2F5NO. [Link]

-

Chemguide. acyl chlorides with ammonia or primary amines. [Link]

-

CIE A-Level Chemistry. 34.3 Amides. [Link]

-

Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH. [Link]

-

Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. [Link]

-

Journal of the American Chemical Society. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. [Link]

-

The Fascinating Chemistry of α‐Haloamides - PMC. [Link]

-

A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles - Arkivoc. [Link]

-

ResearchGate. (PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamides in the Synthesis of Acrylamide Derivatives. [Link]

-

ACS Publications - ACS.org. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes | Journal of Medicinal Chemistry. [Link]

-

大学化学. 1 H NMR Spectrum of Amide Compounds. [Link]

-

Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides - PMC. [Link]

-

Teachy. Summary of Organic Functions: Amides. [Link]

-

ResearchGate. Table 2 . Synthesis of different structurally N-substituted amides in... [Link]

-

RSC Publishing. Amide activation: an emerging tool for chemoselective synthesis. [Link]

-

AIP Publishing. Reactions of 2-chloropropionyl chloride on Cu(100): C–Cl bond cleavage and formation of methylketene and its dimer. [Link]

-

Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. fiveable.me [fiveable.me]

- 3. scienceready.com.au [scienceready.com.au]

- 4. allen.in [allen.in]

- 5. Physical Properties of Primary Alcohols [unacademy.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. byjus.com [byjus.com]

- 8. Physical and chemical properties of amides-Kerui Chemicals [keruichemical.com.cn]

- 9. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propanamide â Grokipedia [grokipedia.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chemistrystudent.com [chemistrystudent.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. CAS 7623-09-8: 2-Chloropropanoyl chloride | CymitQuimica [cymitquimica.com]

- 15. docbrown.info [docbrown.info]

- 16. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 17. Heteroatom Substitution at Amide Nitrogen—Resonance Reduction and HERON Reactions of Anomeric Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. spcmc.ac.in [spcmc.ac.in]

- 20. docbrown.info [docbrown.info]

- 21. spectroscopyonline.com [spectroscopyonline.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Exploring the Versatile Applications of Amides in Modern Chemistry and Industry [qixuanchemtec.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. Innovative Uses of Amide Chains in Drug Delivery Systems [eureka.patsnap.com]

- 28. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 2-chloro-N-(3-hydroxypropyl)propanamide

Abstract

This technical guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of the novel chemical entity, 2-chloro-N-(3-hydroxypropyl)propanamide. In the absence of pre-existing public data for this specific compound, this document serves as an authoritative guide for researchers, scientists, and drug development professionals, outlining the essential battery of assays required for a thorough safety assessment. The methodologies detailed herein are grounded in international regulatory standards, including those set forth by the Organisation for Economic Co-operation and Development (OECD), and are designed to ensure scientific integrity and reproducibility. This guide covers the critical pillars of in vitro safety assessment: cytotoxicity, genotoxicity, and preliminary organ-specific toxicity, providing not just protocols, but the causal logic behind experimental design and data interpretation.

Introduction: A Modern Framework for Chemical Safety Assessment

The evaluation of a new chemical entity's (NCE) safety profile is a cornerstone of preclinical development. Modern toxicology has shifted significantly towards the use of in vitro methodologies, a paradigm championed by regulatory bodies and scientific communities alike.[1] This approach, rooted in the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing), offers a more rapid, cost-effective, and often more human-relevant assessment of potential hazards compared to traditional animal models.[2][3]

A tiered testing strategy, beginning with a comprehensive suite of in vitro assays, is now standard practice.[1] This allows for early identification of potential liabilities, guiding lead optimization and preventing the costly failure of candidates in later developmental stages.[4] This guide will delineate a robust, multi-parametric strategy to characterize the in vitro toxicology of 2-chloro-N-(3-hydroxypropyl)propanamide, establishing a foundational dataset for its safety profile.

Foundational Assessment: Cytotoxicity Profiling

The initial step in any in vitro safety assessment is to determine the concentrations at which the compound elicits overt cellular toxicity. Cytotoxicity assays measure fundamental cellular processes, providing a quantitative measure of cell health and defining the concentration range for subsequent, more specific assays. A multi-endpoint approach is recommended to capture different mechanisms of cell death.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic potential of a test compound.

Caption: Standard battery of in vitro genotoxicity assays.

Detailed Protocol: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)

-

Rationale: This test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The assay detects mutations that revert this phenotype, allowing the bacteria to grow on an amino acid-deficient medium. It is a fundamental screen for point mutations. [5][6]

-

Strain Selection: Use a minimum of five strains, including TA98, TA100, TA1535, TA1537, and either E. coli WP2 uvrA or WP2 uvrA (pKM101) or S. typhimurium TA102. [7]2. Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction), which is a liver homogenate from induced rodents, to detect metabolites that may be genotoxic.

-

Assay Procedure (Plate Incorporation Method):

-

To 2 mL of molten top agar, add 0.1 mL of bacterial culture, 0.1 mL of the test compound solution, and (if required) 0.5 mL of S9 mix.

-

Vortex briefly and pour the mixture onto the surface of a minimal glucose agar plate.

-

Spread evenly and allow to solidify.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

-

Data Interpretation: The compound is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies over the background (spontaneous revertant) level, typically a two-fold or greater increase over the solvent control.

Detailed Protocol: In Vitro Micronucleus Test (OECD TG 487)

-

Rationale: This assay detects both clastogens (agents that cause chromosome breaks) and aneugens (agents that cause chromosome loss). [5]Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. [8]

-

Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human lymphocytes.

-

Exposure: Treat the cells with at least three concentrations of the test compound, plus negative and positive controls, for a short duration (3-6 hours) in the presence and absence of S9, and for a longer duration (1.5-2 cell cycles) without S9.

-

Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to the culture medium after treatment. This blocks cytokinesis (the final step of cell division), resulting in binucleated cells. Scoring micronuclei only in these cells ensures that the analyzed cells have completed one mitosis during or after treatment.

-

Harvest and Staining: Harvest the cells, subject them to a hypotonic treatment, fix, and drop them onto microscope slides. Stain with a DNA-specific stain like Giemsa or a fluorescent dye (e.g., acridine orange).

-

Scoring: Using a microscope, score the frequency of micronuclei in at least 2000 binucleated cells per concentration.

-

Data Interpretation: A substance is considered positive if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells compared to the concurrent solvent control.

Advanced Assessment: Organ-Specific Toxicity Models

While standard cytotoxicity assays provide general toxicity data, early assessment of potential organ-specific toxicity can be highly valuable. The liver is a primary organ of interest due to its central role in metabolism. [9]

In Vitro Hepatotoxicity Assessment using HepG2 Cells

The human hepatoma cell line HepG2 is widely used as a model for in vitro hepatotoxicity screening. [10]While they have lower metabolic activity compared to primary human hepatocytes (PHHs), they are readily available, easy to culture, and can provide valuable preliminary data. [11][12] Key Hepatotoxicity Endpoints to Measure in HepG2 Cells:

-

Mitochondrial Dysfunction: Measurement of mitochondrial membrane potential (e.g., using TMRM dye) can indicate mitochondrial injury, a common mechanism of drug-induced liver injury. [11]* Steatosis (Lipid Accumulation): Staining with dyes like Nile Red or BODIPY can quantify intracellular lipid droplet accumulation, a hallmark of steatosis.

-

Oxidative Stress: Measurement of reactive oxygen species (ROS) production can indicate oxidative stress, another key mechanism of hepatotoxicity.

-

Enzyme Expression: Transcriptomic analysis can reveal changes in the expression of key metabolic enzymes and stress response genes. [9]

The Future: 3D Cell Culture and Organ-on-a-Chip Models

Traditional 2D monolayer cell cultures lack the complex cell-cell and cell-matrix interactions of in vivo tissues. [13]Advanced models are emerging to bridge this gap:

-

3D Spheroids/Organoids: Cells grown in 3D aggregates better mimic the architecture and function of tissues, often showing more physiologically relevant responses to toxicants. [14][15]Liver spheroids, for example, can maintain metabolic functions for longer periods than 2D cultures.

-

Organs-on-Chips: These microfluidic devices culture cells in a way that recapitulates the physiological environment of an organ, including nutrient flow and mechanical cues, offering a higher level of predictive accuracy for human toxicity. [4] While not yet standard in initial screening, these models are becoming increasingly important for mechanistic studies and for improving the in vitro to in vivo translation of toxicity data. [13]

Conclusion and Forward Look

This guide outlines a comprehensive and scientifically rigorous strategy for the initial in vitro safety assessment of 2-chloro-N-(3-hydroxypropyl)propanamide. By employing a multi-endpoint approach for cytotoxicity and adhering to the standard regulatory battery for genotoxicity, researchers can build a robust foundational safety profile. Initial investigations using organ-specific cell lines like HepG2 can provide valuable, early insights into potential target organ liabilities.

The data generated through these assays are critical for making informed decisions in the drug discovery and chemical development pipeline. A negative result across this battery provides a strong basis for continued development, while a positive finding necessitates further mechanistic investigation to understand the risk to human health. The continued evolution of advanced in vitro models, such as 3D cultures and organs-on-a-chip, promises to further enhance the predictive power of these preclinical safety assessments.

References

-

Charles River. (n.d.). In Vitro Toxicology Models. Retrieved from [Link]

- Duval, K., Grover, H., Han, L. H., Mou, Y., Ho, D. H., & Lo, E. (2017). Architecture in 3D Cell Culture: An Essential Feature for in vitro Toxicology. Frontiers in Physiology, 8, 449.

- Kasprzak, K. S., & D'Atri, F. (1993). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line.

- Kirkland, D., Aardema, M., Henderson, L., & Müller, L. (2011). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 721(1), 27-73.

- Eskes, C., & Zuang, V. (Eds.). (2011). In vitro Toxicity Testing in the Twenty-First Century. Frontiers in predictive toxicology, 1, 1-13.

- OECD. (2014). Test Guideline No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Publishing.

-

U.S. Food and Drug Administration. (2017). Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Retrieved from [Link]

- Kim, D. H., Lee, J. C., Kim, Y. W., & Kim, J. H. (2019). High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants. Journal of Toxicology and Environmental Health, Part A, 82(3), 153-167.

- OECD. (2021). Test Guideline No. 249: Fish Cell Line Acute Toxicity. OECD Publishing.

- Johnson, G. E., Soeteman-Hernandez, L. G., Gollapudi, B. B., Bodger, O. G., & Dearfield, K. L. (2024). Assessment of the three-test genetic toxicology battery for groundwater metabolites. Mutagenesis, 39(2), 55-64.

- Donato, M. T., & Castell, J. V. (2023). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Expert Opinion on Drug Metabolism & Toxicology, 19(10), 633-646.

- Bakand, S., & Hayes, A. (2010). A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds. Journal of Environmental Monitoring, 12(4), 897-903.

-

UK Health Security Agency. (2021). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved from [Link]

- van der Water, B., Briedé, J. J., & Jo, J. (2014). Classification of Hepatotoxicants Using HepG2 Cells: A Proof of Principle Study. Chemical Research in Toxicology, 27(2), 263-273.

-

Japanese Center for the Validation of Alternative Methods. (2011). Evaluation report on the cytotoxicity tests to estimate starting doses for acute oral systemic toxicity tests. Retrieved from [Link]

- Piqué, E., Fernández-Franzón, M., Ruiz, M. J., & Juan-García, A. (2025).

-

Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). Retrieved from [Link]

-

Nelson Labs. (n.d.). Ames Test and Genotoxicity Testing. Retrieved from [Link]

- Ravi, M., Paramesh, V., Kaviya, S. R., Anuradha, E., & Paul, F. D. (2018). Three-Dimensional in Vitro Cell Culture Models in Drug Discovery and Drug Repositioning. Frontiers in Bioengineering and Biotechnology, 6, 103.

- Astashkina, A., & Grainger, D. W. (2014). Three-Dimensional Cell Cultures in Toxicology. In Comprehensive Toxicology (pp. 13-39).

-

HistologiX. (2025). Understanding FDA Guidelines for Toxicity Studies. Retrieved from [Link]

-

Pharma Now. (n.d.). Using 3D Cell Culture for Toxicity Testing: A Step-by-Step Framework. Retrieved from [Link]

- Ma, L., & Wang, J. (2021). 3D cell culture models: Drug pharmacokinetics, safety assessment, and regulatory consideration.

-

OECD. (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

-

Da-Ta Biotech. (n.d.). In Vitro Cytotoxicity Assay: Advanced Research. Retrieved from [Link]

Sources

- 1. histologix.com [histologix.com]

- 2. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 3. pharmanow.live [pharmanow.live]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nelsonlabs.com [nelsonlabs.com]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Frontiers | The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics [frontiersin.org]

- 9. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High-content analysis of in vitro hepatocyte injury induced by various hepatotoxicants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Architecture in 3D Cell Culture: An Essential Feature for in vitro Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Three-Dimensional in Vitro Cell Culture Models in Drug Discovery and Drug Repositioning [frontiersin.org]

- 14. tandfonline.com [tandfonline.com]

- 15. 3D cell culture models: Drug pharmacokinetics, safety assessment, and regulatory consideration - PMC [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Solubility Profiling of 2-chloro-N-(3-hydroxypropyl)propanamide in Organic Solvents

Executive Summary

As pharmaceutical pipelines increasingly rely on highly functionalized aliphatic building blocks, understanding the solvation thermodynamics of intermediates is paramount. 2-chloro-N-(3-hydroxypropyl)propanamide (C₆H₁₂ClNO₂) is a versatile, bifunctional intermediate characterized by a secondary amide, a primary hydroxyl group, and an α-chloroethyl moiety. This whitepaper provides an authoritative, causality-driven analysis of its solubility profile across various organic solvents. Designed for drug development professionals, this guide synthesizes theoretical predictive models with self-validating empirical protocols to optimize solvent selection for synthesis, purification, and formulation.

Physicochemical Profiling & Solvation Causality

To predict and manipulate the solubility of 2-chloro-N-(3-hydroxypropyl)propanamide, we must deconstruct its molecular architecture. The molecule possesses a chiral center at the C2 position; assuming a racemic mixture, the crystal lattice energy is typically lower than that of an enantiopure lattice, which thermodynamically favors solvation.

According to the framework established in 1[1], the total cohesive energy of the solute is governed by three parameters:

-

Hydrogen Bonding ( δH ): Exceptionally high. The primary hydroxyl (-OH) and secondary amide (-NH) groups act as potent hydrogen bond donors and acceptors.

-

Polarity ( δP ): Moderate to high, driven by the amide carbonyl dipole and the polarizable C-Cl bond.

-

Dispersion ( δD ): Moderate, provided by the aliphatic propyl linker and the ethyl backbone.

The Causality of Solvation: Solvents must possess sufficient δH and δP to disrupt the robust intermolecular hydrogen-bonded networks of the solid crystal lattice. Polar protic solvents (e.g., methanol, ethanol) act as both H-bond donors and acceptors, seamlessly replacing solute-solute interactions with solute-solvent interactions. Conversely, non-polar aliphatic hydrocarbons (e.g., heptane) lack the dielectric capacity to overcome this lattice energy, resulting in near-zero solubility.

Thermodynamic cycle of 2-chloro-N-(3-hydroxypropyl)propanamide solvation.

Solvent Selection Strategy & Quantitative Data

When selecting organic solvents for the scale-up of this intermediate, researchers must balance thermodynamic solubility with regulatory safety. The solvent classifications below are strictly aligned with the 2[2], which dictates permissible daily exposure limits in pharmaceutical manufacturing.

Predicted Solubility Profile at 25°C

The following table summarizes the quantitative solubility data based on dielectric constants and Hansen matching.

| Solvent | ICH Q3C Class | Dielectric Constant (ε) | Predicted Solubility (mg/mL) | Solvation Mechanism |

| Methanol | Class 2 | 32.7 | > 100 (Freely Soluble) | Protic H-bonding; perfectly matches solute δH |

| Ethanol | Class 3 | 24.5 | > 100 (Freely Soluble) | Protic H-bonding; preferred for low toxicity |

| Dichloromethane | Class 2 | 9.1 | 30 - 50 (Soluble) | Dipole-dipole interaction with the α-chloroethyl group |

| Ethyl Acetate | Class 3 | 6.0 | 10 - 30 (Sparingly) | Aprotic acceptor; limited by lack of H-bond donation |

| n-Heptane | Class 3 | 1.9 | < 1 (Practically Insoluble) | Insufficient δP and δH to break lattice |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

To empirically validate the solubility of 2-chloro-N-(3-hydroxypropyl)propanamide, we employ an optimized shake-flask method. This protocol is adapted from the 3[3] and advanced pharmaceutical practices detailed in 4[4].

Why this system is self-validating: A common point of failure in solubility testing is the measurement of a metastable supersaturated state rather than true thermodynamic equilibrium. This protocol integrates a dual-time-point validation system (24h and 48h sampling) and pre-saturated filtration to eliminate false positives and adsorption artifacts.

Step-by-Step Methodology

-

Preparation (Excess Solute): Accurately weigh approximately 150 mg of 2-chloro-N-(3-hydroxypropyl)propanamide into a 5 mL amber glass vial. Add 1.0 mL of the target organic solvent. Causality: The visual presence of undissolved solid is mandatory; without a solid phase, thermodynamic saturation cannot be achieved.

-

Thermostated Equilibration: Seal the vial with a PTFE-lined cap to prevent solvent evaporation. Place in a thermostated orbital shaker at 25.0 ± 0.1 °C and agitate at 150 rpm.

-

Phase Separation & Sampling: After 24 hours, halt agitation and allow the suspension to settle for 60 minutes. Carefully extract 100 µL of the supernatant. Filter immediately through a 0.22 µm PTFE syringe filter. Critical Step: The filter must be pre-flushed with 0.5 mL of the saturated solution to saturate any non-specific binding sites on the membrane, preventing artificially low concentration readings.

-

Self-Validation Check: Resume agitation. Repeat the sampling process at 48 hours. Analyze both the 24h and 48h aliquots via HPLC-UV (λ = 210 nm). If the concentration variance ( ΔC ) between the two time points is < 2%, true thermodynamic equilibrium is confirmed.

-

Quantification: Dilute the filtered aliquots with the mobile phase to fall within the linear range of a pre-established calibration curve. Calculate the final solubility in mg/mL.

Step-by-step workflow of the shake-flask method for solubility determination.

References

- Hansen Solubility Parameters: A User's Handbook, Second Edition Source: Routledge / Chemtec Publishing URL

- ICH Q3C (R8)

- Will we ever be able to accurately predict solubility? (OECD Guideline 105)

- Solubility of Drugs in Pharmacy (Shake-Flask Method for Solubility Determination)

Sources

Navigating the Biological Fate: A Deep Dive into the Pharmacokinetics of 2-Chloro-N-(3-hydroxypropyl)propanamide Derivatives

For Immediate Release

[City, State] – In the intricate landscape of drug discovery and development, a thorough understanding of a compound's journey through the body is paramount. This technical guide offers an in-depth exploration of the pharmacokinetics of 2-chloro-N-(3-hydroxypropyl)propanamide derivatives, a class of compounds with potential therapeutic applications. Tailored for researchers, scientists, and drug development professionals, this document synthesizes current knowledge and provides a framework for the preclinical assessment of these molecules.

The core of effective drug design lies in optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of a candidate molecule. For 2-chloro-N-(3-hydroxypropyl)propanamide and its analogs, the presence of the chloroacetamide moiety and the hydroxypropyl group introduces specific metabolic and distributional characteristics that warrant detailed investigation. This guide will dissect these features, offering insights into the experimental design and data interpretation necessary for advancing these compounds through the development pipeline.

Introduction to 2-Chloro-N-(3-hydroxypropyl)propanamide Derivatives

The 2-chloro-N-(3-hydroxypropyl)propanamide scaffold represents a versatile platform for medicinal chemistry exploration. The chloroacetamide group, a known reactive center, can be a critical pharmacophore, but it also presents metabolic challenges that must be carefully managed to mitigate potential toxicity. The N-(3-hydroxypropyl) side chain influences key physicochemical properties such as solubility and lipophilicity, which in turn govern the compound's pharmacokinetic behavior. A comprehensive understanding of the interplay between these structural features is essential for predicting a derivative's in vivo performance.

The ADME Profile: A Four-Part Journey

The pharmacokinetic profile of a drug is a composite of four interconnected processes: absorption, distribution, metabolism, and excretion. A systematic evaluation of each is crucial for predicting a drug's efficacy and safety.

Absorption: Entering the System

For orally administered drugs, absorption from the gastrointestinal (GI) tract is the first hurdle. The physicochemical properties of 2-chloro-N-(3-hydroxypropyl)propanamide derivatives, such as their octanol-water partition coefficient (logP) and aqueous solubility (logS), are key determinants of their ability to permeate the gut wall.[1] In silico models can provide initial estimates of these properties, guiding the selection of promising candidates for experimental evaluation.[2][3]

Experimental assessment of intestinal permeability is typically conducted using in vitro models such as the Caco-2 cell monolayer assay. This assay provides a measure of a compound's ability to cross the intestinal epithelial barrier and can help predict its oral bioavailability.

Distribution: Reaching the Target

Once absorbed into the systemic circulation, a drug distributes to various tissues and organs. The extent of distribution is influenced by factors such as plasma protein binding, tissue permeability, and the compound's affinity for specific transporters.

The N-(3-hydroxypropyl) group is expected to increase the hydrophilicity of these derivatives, potentially limiting their distribution into highly lipophilic tissues like the brain. However, the overall distribution pattern will be a function of the entire molecular structure.

Metabolism: The Body's Chemical Factory

Metabolism is the process by which the body chemically modifies drugs, typically to facilitate their excretion. For 2-chloro-N-(3-hydroxypropyl)propanamide derivatives, the chloroacetamide group is a primary site of metabolic activity.

Key Metabolic Pathways:

-

Dechlorination: The chlorine atom can be removed through reductive or hydrolytic pathways.[4] This is a critical detoxification step, as the chloroacetamide moiety can be reactive.

-

Amide Hydrolysis: The amide bond can be cleaved by amidase enzymes, breaking the molecule into smaller, more polar fragments.[4]

-

Oxidation: The hydroxypropyl side chain can undergo oxidation, for instance, by alcohol and aldehyde dehydrogenases. Cytochrome P450 (CYP) enzymes may also play a role in the overall metabolism.[5]

The initial steps in elucidating the metabolic fate of these compounds involve in vitro studies using liver microsomes or hepatocytes.[4][6] These experiments help identify the major metabolites and the enzyme systems responsible for their formation.

Diagram of Potential Metabolic Pathways:

Caption: Potential Phase I and Phase II metabolic pathways for 2-chloro-N-(3-hydroxypropyl)propanamide derivatives.

Excretion: Eliminating the Compound

The final step in the pharmacokinetic journey is excretion, the removal of the drug and its metabolites from the body. This primarily occurs through the kidneys (urine) and the liver (bile/feces). The physicochemical properties of the parent drug and its metabolites, particularly their water solubility, will dictate the primary route of elimination.[7]

Analytical Methodologies for Pharmacokinetic Studies

Accurate and sensitive analytical methods are the cornerstone of pharmacokinetic research. For the quantification of 2-chloro-N-(3-hydroxypropyl)propanamide derivatives and their metabolites in biological matrices, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard.[8][9]

Table 1: Key Parameters for LC-MS/MS Method Development

| Parameter | Typical Conditions | Rationale |

| Chromatography | ||

| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) | Good retention and separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water with 0.1% formic acid | Provides good peak shape and ionization efficiency. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), positive mode | Amides and amines typically ionize well in positive mode. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. |

| Precursor/Product Ions | To be determined for each specific derivative | Specific to the molecular structure of the analyte. |

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol provides a framework for assessing the intrinsic clearance of a 2-chloro-N-(3-hydroxypropyl)propanamide derivative.

-

Preparation of Incubation Mixtures:

-

On ice, combine pooled human or rat liver microsomes (e.g., 0.5-1.0 mg/mL final concentration) and a NADPH regenerating system in phosphate buffer (pH 7.4).[4]

-

-

Pre-incubation:

-

Pre-warm the mixtures at 37°C for 5 minutes to allow the system to equilibrate.

-

-

Initiation of Reaction:

-

Add the test compound (e.g., 1 µM final concentration) to initiate the metabolic reaction.

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.

-

-

Sample Processing:

-

Centrifuge the quenched samples to precipitate proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear portion of the curve represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693/k.

-

Calculate intrinsic clearance (CLint) from the half-life and incubation conditions.

-

Diagram of In Vitro Metabolic Stability Workflow:

Sources

- 1. vcclab.org [vcclab.org]

- 2. researchgate.net [researchgate.net]

- 3. biosolveit.de [biosolveit.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Comparative metabolism of chloroacetamide herbicides and selected metabolites in human and rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. publications.ashp.org [publications.ashp.org]

- 8. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]

Molecular weight and exact mass of 2-chloro-N-(3-hydroxypropyl)propanamide

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 2-chloro-N-(3-hydroxypropyl)propanamide

This guide provides a comprehensive analysis of two fundamental molecular properties of 2-chloro-N-(3-hydroxypropyl)propanamide—its molecular weight and exact mass. For professionals in pharmaceutical research, chemical synthesis, and quality control, a precise understanding of these parameters is not merely academic; it is a prerequisite for compound identification, purity assessment, and metabolic analysis. We will dissect the theoretical underpinnings of these values, provide detailed protocols for their experimental determination, and explain the critical role they play in modern analytical workflows.

Delineating Core Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used interchangeably, yet they represent distinct concepts with significant implications for experimental design and data interpretation.

Molecular Weight (MW) , also known as average molecular mass, is a weighted average based on the natural abundance of all stable isotopes of the elements comprising a molecule.[1][2] This value is calculated using the standard atomic weights of elements as found on the periodic table, which themselves are averages.[3] Molecular weight is an indispensable value for stoichiometric calculations in bulk chemistry, such as preparing solutions of a specific molarity or determining reaction yields.

Exact Mass , conversely, is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element.[4][5] For instance, carbon is calculated as ¹²C, hydrogen as ¹H, and oxygen as ¹⁶O. This value, also referred to as the monoisotopic mass, is of paramount importance in high-resolution mass spectrometry (HRMS), where instruments possess sufficient resolving power to distinguish between molecules differing only in their isotopic composition.[6][7][8]

The distinction is critical: molecular weight is a property of a bulk substance, while exact mass is a property of a single, specific isotopic configuration of a molecule. For 2-chloro-N-(3-hydroxypropyl)propanamide, this difference is particularly pronounced due to the presence of chlorine, which has two abundant stable isotopes, ³⁵Cl and ³⁷Cl.

Theoretical Mass Properties of 2-chloro-N-(3-hydroxypropyl)propanamide

To establish a theoretical baseline for experimental verification, we must first calculate the molecular weight and exact mass from the chemical formula. Based on its IUPAC name, the structure of 2-chloro-N-(3-hydroxypropyl)propanamide is deduced, yielding the molecular formula C₆H₁₂ClNO₂ .

Calculation of Molecular Weight (Average Mass)

The molecular weight is calculated by summing the standard atomic weights of the constituent atoms.

-

Formula: C₆H₁₂ClNO₂

-

Calculation:

-

(6 × Atomic Weight of C) + (12 × Atomic Weight of H) + (1 × Atomic Weight of Cl) + (1 × Atomic Weight of N) + (2 × Atomic Weight of O)

-

(6 × 12.011) + (12 × 1.008) + (1 × 35.453) + (1 × 14.007) + (2 × 15.999)

-

72.066 + 12.096 + 35.453 + 14.007 + 31.998 = 165.62 g/mol

-

Calculation of Exact Mass (Monoisotopic Mass)

The exact mass is calculated by summing the masses of the most abundant isotopes of each element.[4] For chlorine, the lighter isotope, ³⁵Cl, is the more abundant of its two stable isotopes.[9]

-

Formula: C₆H₁₂³⁵ClNO₂

-

Calculation:

-

(6 × Mass of ¹²C) + (12 × Mass of ¹H) + (1 × Mass of ³⁵Cl) + (1 × Mass of ¹⁴N) + (2 × Mass of ¹⁶O)

-

(6 × 12.000000) + (12 × 1.007825) + (1 × 34.968853) + (1 × 14.003074) + (2 × 15.994915)

-

72.000000 + 12.093900 + 34.968853 + 14.003074 + 31.989830 = 165.055657 Da

-

Summary of Theoretical Mass Data

The calculated values are summarized below for clarity and direct comparison.

| Parameter | Value | Unit | Basis of Calculation |

| Molecular Formula | C₆H₁₂ClNO₂ | - | IUPAC Name |

| Molecular Weight | 165.62 | g/mol | Weighted average of natural isotopic abundances |

| Exact Mass | 165.055657 | Da | Mass of the most abundant stable isotopes |

Experimental Verification by High-Resolution Mass Spectrometry

Theoretical calculations provide an essential reference, but experimental verification is the cornerstone of chemical identification. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for determining the exact mass of a molecule, thereby confirming its elemental composition.[10][11]

Causality in Method Selection

For a polar, non-volatile small molecule like 2-chloro-N-(3-hydroxypropyl)propanamide, Electrospray Ionization (ESI) is the ionization method of choice.[6] ESI is a soft ionization technique that minimizes fragmentation, allowing for the prominent detection of the intact molecular ion, typically as a protonated adduct [M+H]⁺ in positive ion mode. This is crucial for unambiguous mass determination. Coupling ESI with a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap system, provides the mass accuracy required to differentiate between compounds with the same nominal mass but different elemental formulas.

Generalized Experimental Protocol for HRMS Analysis

The following protocol outlines a self-validating workflow for the precise mass determination of 2-chloro-N-(3-hydroxypropyl)propanamide.

1. Sample Preparation:

- Accurately weigh approximately 1 mg of the synthesized compound.

- Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

- Perform a serial dilution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid facilitates protonation for efficient ionization in positive ESI mode.

2. Instrument Calibration:

- Prior to sample analysis, calibrate the mass spectrometer using a well-characterized standard calibration solution appropriate for the desired mass range. This step is critical for ensuring high mass accuracy and is a key component of a self-validating system.

3. Direct Infusion Analysis:

- Introduce the prepared sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

- Acquire data in positive ion mode over a relevant m/z range (e.g., m/z 50-500).

- Expected Observation: The primary ion of interest will be the protonated molecule, [C₆H₁₂ClNO₂ + H]⁺.

- Theoretical m/z of [M+H]⁺: 165.055657 (exact mass of neutral molecule) + 1.007276 (mass of proton) = 166.062933 m/z .

4. Data Processing and Validation:

- Process the acquired spectrum using the instrument's software.

- Identify the peak corresponding to the calculated m/z of the [M+H]⁺ ion.

- Validation Check 1 (Mass Accuracy): The experimentally measured m/z should be within a narrow tolerance (typically < 5 ppm) of the theoretical value.

- Mass Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 10⁶

- Validation Check 2 (Isotopic Pattern): Due to the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a characteristic isotopic pattern will be observed.[9] The spectrum should display a peak at m/z 166.0629 (the A peak, corresponding to the ³⁵Cl isotope) and a second peak at m/z 168.0599 (the A+2 peak, for the ³⁷Cl isotope) with a relative intensity ratio of approximately 3:1. The presence and correct ratio of this isotopic signature provide definitive confirmation of a single chlorine atom in the molecule.

Visualizing Analytical Workflows

To clarify the relationship between theoretical and experimental processes, the following diagrams illustrate the required workflows.

Caption: Workflow for experimental mass verification.

Conclusion

The accurate determination of molecular weight and exact mass is fundamental to the characterization of chemical entities like 2-chloro-N-(3-hydroxypropyl)propanamide. While molecular weight (165.62 g/mol ) is essential for bulk chemical handling, the exact mass (165.055657 Da) is the critical parameter for analytical identification. A rigorous workflow combining theoretical calculation with experimental verification by high-resolution mass spectrometry provides an unassailable method for confirming the elemental composition and, by extension, the identity of the target molecule. The principles and protocols outlined herein represent a robust, self-validating framework for ensuring the scientific integrity of data in research and development settings.

References

-

MtoZ Biolabs. How to Determine Molecular Weight?. Available from: [Link]

-

Reddit. Exact mass vs molecular weight : r/Chempros. Available from: [Link]

-

ResearchGate. Molecular weight or exact mass in LC-MS?. Available from: [Link]

-

PubChem. 2-amino-3-chloro-N-hydroxypropanamide. Available from: [Link]

-

Scientific Instrument Services, Inc. Exact Mass Calculator, Single Isotope Version. Available from: [Link]

-

University of Missouri. Calculating Exact Masses. Available from: [Link]

-

Michigan State University. Masses. Available from: [Link]

-

Quora. What is the difference between molecular weight and exact mass?. Available from: [Link]

-

BioChemCalc. Exact Mass Calculator. Available from: [Link]

-

PubChem. 2-chloro-N-propylpentanamide. Available from: [Link]

-

Broad Institute. What is Mass Spectrometry?. Available from: [Link]

-

Native MS Guided Structural Biology Center. Calculating Molecular Mass. Available from: [Link]

-

Impact Analytical. Molecular Weight Determination. Available from: [Link]

-

St. Olaf College. Exact mass calculater. Available from: [Link]

-

University of California, Irvine. Exact Masses of Common Elements and Isotopes. Available from: [Link]

-

PubChem. 2-chloro-3-hydroxyPropanal. Available from: [Link]

-

Chemsrc. 2-hydroxy-N-(2-hydroxypropyl)propanamide. Available from: [Link]

-

Khan Academy. Isotopes and mass spectrometry. Available from: [Link]

-

Chemistry LibreTexts. Isotopic Abundance and Atomic Weight. Available from: [Link]

-

IUPAC Commission on Isotopic Abundances and Atomic Weights. Monoisotopic elements. Available from: [Link]

Sources

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]

- 4. Calculating Exact Masses | Mass Spectrometry Facility, University of Missouri [msfacility.missouri.edu]

- 5. Exact Mass Calculator | Fast & Free | BioChemCalc [biochemcalc.com]

- 6. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. Masses [www2.chemistry.msu.edu]

- 10. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 11. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

Protocol for synthesizing 2-chloro-N-(3-hydroxypropyl)propanamide in the lab

Application Note: Chemoselective N-Acylation of 3-Aminopropan-1-ol for the Synthesis of 2-Chloro-N-(3-hydroxypropyl)propanamide

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Application Area: Early-Stage Active Pharmaceutical Ingredient (API) Intermediate Synthesis, Peptidomimetic Scaffolds, and Linker Chemistry.

Introduction & Mechanistic Rationale

The synthesis of 2-chloro-N-(3-hydroxypropyl)propanamide requires the coupling of 2-chloropropanoyl chloride with 3-aminopropan-1-ol. Because the substrate is an amino alcohol, it possesses two competing nucleophilic centers: a primary amine and a primary alcohol. In pharmaceutical development, achieving high chemoselectivity without the use of transient protecting groups (protecting-group-free synthesis) is highly desirable to maximize atom economy and reduce step count.

Causality of Chemoselectivity: The chemoselective N-acylation over O-acylation is kinetically driven by the inherent nucleophilicity difference between the amine and the hydroxyl group. Under basic conditions, the unprotonated primary amine is a significantly stronger nucleophile than the neutral primary alcohol[1]. By utilizing a non-nucleophilic organic base such as Triethylamine (TEA) in an aprotic solvent (e.g., Dichloromethane, DCM) at low temperatures (0 °C), the reaction strongly favors the formation of the amide over the ester. Conversely, acidic conditions or the use of specific metal catalysts would be required to drive O-acylation or overcome poor selectivity in complex substrates[2][3].

Experimental Workflow & Pathway

The following workflow illustrates the kinetically controlled acylation process, designed to prevent localized heating and suppress the formation of the N,O-diacylated byproduct.

Experimental workflow for the chemoselective N-acylation of 3-aminopropan-1-ol.

Quantitative Reaction Parameters

To ensure a self-validating system where unreacted electrophiles are fully consumed and di-acylation is minimized, precise stoichiometric control is required.

| Reagent / Solvent | Role | Equivalents | Amount (for 10 mmol scale) | Rationale for Parameter Selection |

| 3-Aminopropan-1-ol | Nucleophile | 1.00 eq | 751 mg (10.0 mmol) | Limiting reagent to ensure complete conversion and simplify aqueous workup. |

| 2-Chloropropanoyl chloride | Electrophile | 1.05 eq | 1.33 g (10.5 mmol) | Slight excess ensures full conversion of the amine. Excess is destroyed during the NaHCO3 quench. |

| Triethylamine (TEA) | Acid Scavenger | 1.20 eq | 1.21 g (12.0 mmol) | Neutralizes the HCl byproduct, preventing the amine from protonating into an unreactive ammonium salt. |

| Dichloromethane (DCM) | Solvent | 0.2 M | 50 mL | Aprotic environment prevents competitive hydrolysis of the acyl chloride prior to amine attack. |

Detailed Step-by-Step Protocol

Phase 1: Reaction Setup

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with an inert gas (N2 or Argon) to prevent ambient moisture from hydrolyzing the highly reactive acyl chloride.

-

Dissolution: Charge the flask with 3-aminopropan-1-ol (751 mg, 10.0 mmol) and anhydrous Dichloromethane (40 mL).

-

Base Addition: Add Triethylamine (1.21 g, 1.67 mL, 12.0 mmol) to the stirring solution.

-

Thermal Equilibration: Submerge the reaction flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Note: Strict temperature control is critical here; elevated temperatures increase the kinetic energy of the system, which can lead to competing O-acylation.

Phase 2: Electrophilic Addition 5. Dilution: In a separate dry vial, dilute 2-chloropropanoyl chloride (1.33 g, 10.5 mmol) in anhydrous DCM (10 mL). 6. Dropwise Addition: Using a pressure-equalizing dropping funnel or a syringe pump, add the acyl chloride solution dropwise to the reaction mixture over 15–20 minutes. Causality: Dropwise addition prevents a localized high concentration of the electrophile and controls the exothermic nature of the amide bond formation, preserving chemoselectivity.

Phase 3: Maturation and Workup 7. Stirring: Allow the reaction to stir at 0 °C for 1 hour. Remove the ice bath and let the system warm to room temperature (20–25 °C) for an additional 2 hours. Monitor reaction completion via TLC (e.g., 5% MeOH in DCM, visualized with Ninhydrin stain to confirm the disappearance of the primary amine). 8. Quenching: Quench the reaction by adding 20 mL of saturated aqueous Sodium Bicarbonate (NaHCO3). Stir vigorously for 10 minutes. Causality: The basic aqueous phase neutralizes any unreacted 2-chloropropanoyl chloride into the water-soluble sodium salt of 2-chloropropanoic acid, effectively removing it from the organic product layer. 9. Phase Separation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with additional DCM (2 × 15 mL). 10. Washing: Combine the organic layers and wash with brine (30 mL) to remove residual water and salts. 11. Isolation: Dry the combined organic layers over anhydrous Sodium Sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) at 30 °C to yield the crude 2-chloro-N-(3-hydroxypropyl)propanamide. 12. Purification (If necessary): The crude product is typically >95% pure. If N,O-diacylated impurities are detected via LC-MS or 1H-NMR, purify via flash column chromatography (Silica gel, EtOAc/Hexanes gradient).

References

- Full article: An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. Taylor & Francis Online.

- Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications.

- Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity.

Sources

Application Note: A Robust HPLC Method for the Analysis of 2-chloro-N-(3-hydroxypropyl)propanamide

Abstract

This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 2-chloro-N-(3-hydroxypropyl)propanamide, a small, polar compound that may be a potential genotoxic impurity in pharmaceutical manufacturing. Due to its high polarity and lack of a strong UV chromophore, traditional reversed-phase HPLC with UV detection is challenging. To overcome these limitations, this method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for effective retention and separation. Furthermore, a pre-column derivatization strategy using dansyl chloride is outlined to enable sensitive and reliable quantification using a standard UV or fluorescence detector. This comprehensive guide provides a step-by-step protocol, from sample preparation and derivatization to HPLC analysis and method validation considerations, tailored for researchers, scientists, and drug development professionals.

Introduction

2-chloro-N-(3-hydroxypropyl)propanamide is a short-chain chlorinated amide that can be formed as a byproduct or intermediate in various chemical syntheses. Its structure suggests potential reactivity and, as such, it may be classified as a potential genotoxic impurity (PGI). Regulatory bodies worldwide have stringent requirements for the control and monitoring of PGIs in active pharmaceutical ingredients (APIs) and drug products.[1] Therefore, a sensitive and reliable analytical method for the quantification of this compound is crucial for ensuring product quality and patient safety.

The physicochemical properties of 2-chloro-N-(3-hydroxypropyl)propanamide, specifically its high polarity and lack of a significant UV-absorbing moiety, present a considerable challenge for conventional HPLC method development. Standard reversed-phase columns offer poor retention for such hydrophilic compounds, often leading to elution in the solvent front and inadequate separation from other polar components.[2]

This application note describes a comprehensive analytical strategy that leverages the strengths of HILIC for chromatographic separation and pre-column derivatization for enhanced detection. HILIC is a powerful technique for the separation of polar compounds, utilizing a polar stationary phase and a mobile phase with a high organic solvent content.[3][4] This approach promotes the partitioning of polar analytes into a water-enriched layer on the stationary phase surface, leading to excellent retention and resolution.[5]

To address the detection challenge, a pre-column derivatization method using dansyl chloride is presented. Dansyl chloride reacts with the secondary amine of 2-chloro-N-(3-hydroxypropyl)propanamide to form a highly fluorescent and UV-active derivative, significantly enhancing detection sensitivity.[6][7]

Method Development Strategy

The development of this HPLC method was guided by the inherent chemical properties of 2-chloro-N-(3-hydroxypropyl)propanamide. The following sections detail the rationale behind the selected chromatographic and detection parameters.

Chromatographic Separation: The Case for HILIC

Given the high polarity of the analyte, HILIC was chosen as the primary mode of separation. Unlike reversed-phase chromatography, which relies on hydrophobic interactions, HILIC separates compounds based on their hydrophilicity.[8] This results in strong retention of polar analytes, allowing for effective separation from other sample components.

The selection of the HILIC stationary phase is critical for achieving optimal separation. Amide-based columns are often a good starting point for the analysis of polar, neutral compounds as they provide a good balance of retention and selectivity.[9][10]

The mobile phase in HILIC typically consists of a high percentage of a non-polar organic solvent, such as acetonitrile, and a smaller amount of an aqueous buffer. The high organic content of the mobile phase is also advantageous for mass spectrometry (MS) detection, should this be desired for confirmation or further characterization.[8]

Detection Enhancement: Pre-column Derivatization with Dansyl Chloride

Direct UV detection of 2-chloro-N-(3-hydroxypropyl)propanamide is impractical due to its lack of a chromophore. While alternative universal detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detectors (CAD) could be employed, pre-column derivatization with a UV-active or fluorescent tag offers a more accessible and often more sensitive solution for many laboratories.

Dansyl chloride is a widely used derivatizing reagent that reacts with primary and secondary amines to form stable, highly fluorescent derivatives.[1] This reaction, performed prior to HPLC analysis, allows for the use of standard UV or fluorescence detectors, enabling low-level detection and quantification.[6]

Experimental Protocols

Materials and Reagents

-

2-chloro-N-(3-hydroxypropyl)propanamide reference standard

-

Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Sodium bicarbonate

-

Hydrochloric acid

-

Methanol (HPLC grade)

-

Ammonium acetate (LC-MS grade, if applicable)

Protocol 1: Pre-column Derivatization

-

Standard Solution Preparation: Prepare a stock solution of 2-chloro-N-(3-hydroxypropyl)propanamide in acetonitrile at a concentration of 1 mg/mL.

-